Sec-butylamine

Description

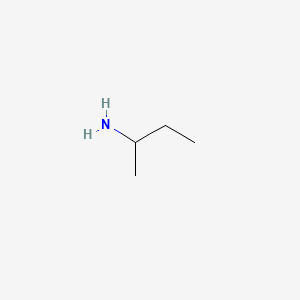

Sec-butylamine is a primary aliphatic amine that is butane in which one hydrogen at position 2 is replaced by an amino group. A fumigant fungicide with a high potential for bioaccumulation, it is not approved for fungicidal use in the European Union. It has a role as an antifungal agrochemical. It is a primary aliphatic amine and an aliphatic nitrogen antifungal agent.

sec-butylamine is a natural product found in Cannabis sativa with data available.

Structure

3D Structure

Properties

IUPAC Name |

butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRZNVHARXXAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N, Array | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022284 | |

| Record name | 2-Butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sec-butylamine is a white liquid with an odor of ammonia. (USCG, 1999), Colorless liquid with an ammonia-like odor; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Fishy ammonia aroma | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1388 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | sec-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1574/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

146.3 °F at 760 mmHg (NTP, 1992), 63 °C | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

15 °F (NTP, 1992), -19 °C, -3 °F (-19 °C) (Closed cup), -9 °C c.c. | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1388 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble (>=10 mg/ml) (NTP, 1992), Soluble in water, alcohol, ether, acetone /2-Aminobutane (d) and (l)/; Sol in alcohol, ether, acetone /2-Aminobutane (dl)/, Miscible with most organic solvents, Miscible with ethanol, ether; very soluble in acetone, In water, 1.12X10+5 mg/L at 20 °C, 112 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol) | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1574/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.721 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.724 at 20 °C/4 °C, Relative density (water = 1): 0.7, 0.715-0.721 | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1574/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.52 (Air=1), Relative vapor density (air = 1): 2.52 | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

315.37 mmHg (USCG, 1999), 178.0 [mmHg], 178 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 18 | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1388 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

13952-84-6; 513-49-5, 13952-84-6, 33966-50-6 | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-sec-Butylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13952-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013952846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SEC-BUTYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+/-)-sec-Butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEC-BUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAZ452YGSG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-155 °F (NTP, 1992), -104 °C | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of sec-Butylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butylamine (IUPAC name: butan-2-amine) is a primary aliphatic amine with the chemical formula C₄H₁₁N.[1] It is a chiral organic compound existing as two enantiomeric forms, (R)- and (S)-sec-butylamine.[2] This colorless to pale yellow liquid possesses a characteristic strong, ammonia-like or fishy odor.[3] As a versatile chemical intermediate, sec-butylamine is utilized in the synthesis of various pharmaceuticals, agrochemicals, such as the herbicide Bromacil, and rubber chemicals.[2][3] It also finds application as a corrosion inhibitor and formerly as a fungicide for controlling diseases in potatoes and citrus fruits.[3] This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and reactivity, tailored for professionals in research and development.

Physical Properties

sec-Butylamine is a volatile and flammable liquid. Its physical characteristics are summarized in the tables below, providing a compilation of data from various sources for comparative analysis.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₁N | [1] |

| Molecular Weight | 73.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Strong, ammonia-like, fishy | [3] |

| Density | 0.724 g/mL at 25 °C | |

| Refractive Index | n20/D 1.394 |

Thermodynamic and Safety Properties

| Property | Value | Source(s) |

| Boiling Point | 63 °C (145.4 °F) at 760 mmHg | [1] |

| Melting Point | -104 °C (-155 °F) | [1] |

| Flash Point | -9 °C (15.8 °F) (closed cup) | |

| Autoignition Temperature | 378 °C (712.4 °F) | |

| Vapor Pressure | 135 mmHg at 20 °C | |

| Solubility in Water | Miscible | |

| log Kow | 0.74 | |

| pKa (of conjugate acid) | 10.56 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of sec-butylamine.

| Spectrum Type | Key Features and Notes |

| ¹H NMR | Data available in various solvents like CDCl₃. |

| ¹³C NMR | Provides information on the four distinct carbon environments. |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available for review. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H and C-N stretching are observable. |

Chemical Properties and Reactivity

sec-Butylamine exhibits typical reactivity for a primary amine. It is a weak base and reacts exothermically with acids to form salts. It is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[3] Upon heating to decomposition, it emits toxic fumes of nitrogen oxides.

Reactivity Profile

Caption: Chemical reactivity pathways of sec-butylamine.

Experimental Protocols

Synthesis of sec-Butylamine via Reductive Amination of 2-Butanone

Reductive amination is a common and effective method for the synthesis of amines. This protocol describes the formation of sec-butylamine from 2-butanone (methyl ethyl ketone).

Caption: Workflow for sec-butylamine synthesis.

Materials:

-

2-Butanone (Methyl Ethyl Ketone)

-

Ammonia (aqueous or as a solution in an alcohol)

-

Reducing agent (e.g., Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂/Raney Nickel)

-

Anhydrous solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran)

-

Hydrochloric acid (for pH adjustment and salt formation during workup)

-

Sodium hydroxide (for basification during workup)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butanone in the chosen anhydrous solvent.

-

Ammonia Addition: Add the ammonia source to the flask. The reaction mixture is typically stirred at room temperature to facilitate the formation of the intermediate imine. The equilibrium can be driven towards the imine by removal of water if necessary, although for one-pot reductive aminations this is often not required.

-

Reduction:

-

Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in portions. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Using Catalytic Hydrogenation: The mixture of 2-butanone and ammonia is subjected to hydrogen gas at elevated pressure in the presence of a catalyst like Raney Nickel. The reaction is typically carried out in an autoclave at a specific temperature and pressure until hydrogen uptake ceases.

-

-

Workup:

-

Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.

-

If the pH is acidic, basify the aqueous layer with a concentrated solution of sodium hydroxide until a pH > 12 is achieved to ensure the amine is in its free base form.

-

Extract the aqueous layer multiple times with an organic solvent like diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude sec-butylamine can be purified by fractional distillation to yield the pure product.

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like sec-butylamine, allowing for both separation from other components and structural identification.

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for amines (e.g., a wax-type column like CP-Wax for volatile amines).

-

Mass Spectrometer: Capable of electron ionization (EI).

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 100 °C).

-

Carrier Gas: Helium or Nitrogen.

-

Detector: Mass Spectrometer.

Procedure:

-

Sample Preparation: Dilute the sec-butylamine sample in a suitable solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Analysis: The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

Data Interpretation: The resulting mass spectrum provides a molecular fingerprint that can be used to confirm the identity of sec-butylamine by comparing it to a library of known spectra. The retention time from the chromatogram further aids in its identification.

Safety and Handling

sec-Butylamine is a corrosive, flammable, and toxic substance. It can cause severe skin burns and eye damage. Inhalation may cause irritation or burns to the respiratory system. It is also very toxic to aquatic life.

Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, separated from incompatible materials.

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

This guide is intended for informational purposes for qualified individuals and does not substitute for a comprehensive safety assessment before handling this chemical. Always refer to the latest Safety Data Sheet (SDS) for complete safety and handling information.

References

An In-depth Technical Guide to (S)-(+)-sec-Butylamine and (R)-(-)-sec-Butylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butylamine, a chiral primary aliphatic amine, exists as two distinct enantiomers: (S)-(+)-sec-butylamine and (R)-(-)-sec-butylamine. These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit crucial differences in their interaction with other chiral molecules and polarized light. This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activities of these enantiomers, with a focus on data relevant to researchers and professionals in drug development and chemical synthesis.

Core Properties: A Comparative Analysis

The physical and chemical properties of the (S)-(+) and (R)-(-) enantiomers of sec-butylamine are largely identical, with the key differentiator being the direction in which they rotate plane-polarized light. This optical activity is a direct consequence of their non-superimposable mirror-image structures.

Table 1: Comparative Physical and Chemical Properties

| Property | (S)-(+)-sec-Butylamine | (R)-(-)-sec-Butylamine | Racemic sec-Butylamine |

| CAS Number | 513-49-5[1] | 13250-12-9[2] | 13952-84-6[3] |

| Molecular Formula | C₄H₁₁N[1][2] | C₄H₁₁N[1][2] | C₄H₁₁N[3] |

| Molecular Weight | 73.14 g/mol [1][2] | 73.14 g/mol [1][2] | 73.14 g/mol [3] |

| Appearance | Colorless clear liquid[2] | Colorless clear liquid[2] | Colorless liquid[3] |

| Odor | Ammoniacal, fishy[4] | Ammoniacal, fishy[4] | Ammoniacal, fishy[3] |

| Boiling Point | 62.5 °C[1] | 63 °C[2] | 63 °C[5] |

| Melting Point | - | - | -104 °C[5] |

| Density | 0.731 g/mL at 25 °C[1] | 0.73 g/mL[2] | 0.722 g/cm³ at 20°C[4] |

| Refractive Index | n20/D 1.393[1] | n20/D 1.39[2] | nD20 1.394[5] |

| Specific Rotation [α]D | +7.5° (neat, 19°C)[1] | -6 to -10° (neat, 20°C)[2] | 0° |

| Solubility | Miscible with water | Miscible with water | Miscible with water[5] |

Synthesis and Chiral Resolution

The industrial production of sec-butylamine typically yields a racemic mixture. The separation of this mixture into its constituent enantiomers is a critical step for applications where stereochemistry is paramount, such as in the pharmaceutical industry.

Experimental Protocol: Synthesis of Racemic sec-Butylamine and Chiral Resolution

This protocol outlines a general laboratory-scale synthesis of racemic sec-butylamine followed by its resolution into (S)-(+) and (R)-(-) enantiomers using L-(+)-tartaric acid.

Part 1: Synthesis of Racemic sec-Butylamine

A common method for the synthesis of racemic sec-butylamine is the reductive amination of 2-butanone.

-

Reaction: 2-Butanone is reacted with ammonia in the presence of a reducing agent, such as hydrogen gas with a nickel catalyst, or sodium cyanoborohydride.

-

Procedure:

-

In a suitable reaction vessel, dissolve 2-butanone in an appropriate solvent (e.g., methanol).

-

Add a source of ammonia, such as a solution of ammonia in methanol.

-

Introduce the reducing agent portion-wise while monitoring the reaction temperature.

-

After the reaction is complete (monitored by techniques like GC or TLC), quench the reaction carefully.

-

Extract the product into an organic solvent and wash with brine.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.

-

Purify the resulting racemic sec-butylamine by distillation.

-

Part 2: Chiral Resolution using L-(+)-Tartaric Acid

The resolution of racemic sec-butylamine is achieved by the formation of diastereomeric salts with a chiral resolving agent, in this case, L-(+)-tartaric acid. These diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.

-

Procedure:

-

Dissolve the racemic sec-butylamine in a suitable solvent, such as ethanol.

-

In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

-

Slowly add the tartaric acid solution to the sec-butylamine solution with stirring.

-

Allow the mixture to cool slowly to room temperature and then in an ice bath to promote crystallization of one of the diastereomeric salts. The less soluble salt, typically the (R)-(-)-sec-butylammonium L-(+)-tartrate, will precipitate out.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The mother liquor will be enriched in the other diastereomer, (S)-(+)-sec-butylammonium L-(+)-tartrate.

-

To obtain the free amines, treat each separated diastereomeric salt with a strong base (e.g., sodium hydroxide) and extract the free amine into an organic solvent.

-

Dry the organic extracts and purify the individual enantiomers by distillation.

-

The enantiomeric purity of the separated products should be determined using chiral GC or HPLC.

-

Pharmacological Properties and Biological Activity

The stereochemistry of sec-butylamine plays a significant role in its biological activity. The differential interaction of the (S)-(+) and (R)-(-) enantiomers with chiral biological targets such as enzymes and receptors leads to distinct pharmacological profiles.

Fungicidal Activity

sec-Butylamine is known to possess fungicidal properties, particularly against post-harvest fungal pathogens of citrus fruits. Research has indicated that the fungicidal activity is enantioselective.

-

Mechanism of Action: The proposed mechanism of action for the fungicidal activity of sec-butylamine involves the inhibition of the pyruvate dehydrogenase complex, a key enzyme in cellular respiration. By inhibiting this enzyme, sec-butylamine disrupts the energy metabolism of the fungus, leading to its death.

-

Enantioselectivity: Studies have shown that the l(-) isomer (levorotatory) is primarily responsible for the control of Penicillium digitatum, a common green mold on citrus fruits.

Experimental Protocol: Fungicidal Activity Assay

This protocol describes a method to assess the in vitro fungicidal activity of sec-butylamine enantiomers against Penicillium digitatum.

-

Materials:

-

Cultures of Penicillium digitatum.

-

Potato Dextrose Agar (PDA) plates.

-

(S)-(+)-sec-butylamine and (R)-(-)-sec-butylamine.

-

Sterile water.

-

Spectrophotometer.

-

-

Procedure:

-

Spore Suspension Preparation: Harvest spores from a mature culture of P. digitatum and suspend them in sterile water. Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer or by measuring optical density.

-

Preparation of Test Solutions: Prepare stock solutions of each sec-butylamine enantiomer in sterile water. From these, prepare a series of dilutions to test a range of concentrations.

-

Inoculation: In a 96-well microtiter plate, add a defined volume of the spore suspension to each well containing different concentrations of the sec-butylamine enantiomers. Include control wells with only the spore suspension and sterile water.

-

Incubation: Incubate the microtiter plate at 25°C for 48-72 hours.

-

Assessment of Fungal Growth: Measure the absorbance of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader. The absorbance is proportional to the fungal growth.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration of the enantiomers compared to the control. Determine the Minimum Inhibitory Concentration (MIC) for each enantiomer, which is the lowest concentration that completely inhibits visible fungal growth.

-

Sympathomimetic Activity

sec-Butylamine is classified as a sympathomimetic amine, meaning it mimics the effects of the endogenous catecholamines (e.g., adrenaline and noradrenaline) of the sympathetic nervous system. This activity is mediated through interactions with adrenergic receptors.

-

Adrenergic Signaling: Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a downstream signaling cascade. The specific response depends on the receptor subtype (α or β) and the G-protein to which it is coupled.

-

β-Adrenergic Receptors: Activation of β-adrenergic receptors typically leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a physiological response (e.g., increased heart rate, bronchodilation).

-

α-Adrenergic Receptors: Activation of α₁-adrenergic receptors typically activates phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate Protein Kinase C (PKC). Activation of α₂-adrenergic receptors generally inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

-

The specific affinities and efficacies of the (S)-(+) and (R)-(-) enantiomers of sec-butylamine for the different adrenergic receptor subtypes have not been extensively detailed in publicly available literature. However, it is expected that due to their chirality, they will exhibit stereoselective interactions with these receptors, leading to different physiological effects.

Analytical Methodologies

Accurate determination of the enantiomeric composition of sec-butylamine is crucial for quality control and research purposes. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for this purpose.

Experimental Protocol: Chiral Gas Chromatography (GC) Analysis

-

Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., β-DEX), is required for enantiomeric separation.

-

Derivatization: To improve volatility and chromatographic performance, the amine enantiomers are often derivatized. A common derivatizing agent is trifluoroacetic anhydride (TFAA), which converts the amines to their corresponding trifluoroacetamides.

-

GC Conditions:

-

Injector Temperature: Typically around 250 °C.

-

Oven Temperature Program: An initial temperature of around 80 °C, held for a few minutes, followed by a ramp to a final temperature of around 180 °C. The exact program will depend on the column and derivative.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

-

Procedure:

-

Derivatize a known concentration of the sec-butylamine sample with TFAA.

-

Inject a small volume of the derivatized sample into the GC.

-

The two enantiomers will elute at different retention times, allowing for their separation and quantification.

-

Calibrate the instrument using standards of known enantiomeric composition to ensure accurate quantification.

-

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Analysis

-

Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve the best separation. Additives such as diethylamine or trifluoroacetic acid may be required to improve peak shape and resolution.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is common for underivatized amines. Derivatization with a chromophore-containing reagent can enhance sensitivity.

-

Procedure:

-

Dissolve the sec-butylamine sample in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

The enantiomers will separate and be detected as they elute from the column.

-

Quantify the enantiomers by comparing their peak areas to those of known standards.

-

Conclusion

The (S)-(+) and (R)-(-) enantiomers of sec-butylamine, while sharing many physical properties, exhibit distinct biological activities due to their stereochemistry. This guide has provided a detailed overview of their comparative properties, methods for their synthesis and separation, and their known pharmacological effects. The provided experimental protocols offer a starting point for researchers and professionals working with these important chiral building blocks. Further investigation into the specific interactions of each enantiomer with biological targets will continue to be a valuable area of research, particularly in the fields of drug discovery and agrochemicals.

References

An In-depth Technical Guide to the Synthesis of sec-Butylamine from 2-Butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing sec-butylamine from 2-butanone, with a focus on methods optimized for the selective formation of the primary amine. The synthesis is of significant interest in the pharmaceutical and agrochemical industries, where sec-butylamine serves as a crucial intermediate. This document details various catalytic systems and reaction methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the core chemical transformations.

Introduction

sec-Butylamine, a chiral primary amine, is a valuable building block in the synthesis of a wide range of chemical entities, including pharmaceuticals and pesticides. The most direct and atom-economical approach for its synthesis is the reductive amination of 2-butanone. This process involves the reaction of 2-butanone with an ammonia source to form an intermediate imine, which is subsequently reduced to the desired primary amine.

A key challenge in this synthesis is controlling the selectivity towards the primary amine (sec-butylamine) over the formation of the secondary amine (di-sec-butylamine) and the reduction of the ketone to 2-butanol. This guide explores several advanced catalytic methods that have been developed to achieve high yields and selectivity for sec-butylamine, including the use of noble metal and earth-abundant metal catalysts, as well as the classical Leuckart-Wallach reaction.

Reaction Pathway: Reductive Amination of 2-Butanone

The fundamental transformation involves a two-step process occurring in a single pot: the formation of an imine intermediate from 2-butanone and ammonia, followed by the reduction of the imine to sec-butylamine.

Quantitative Data Summary

The following table summarizes the performance of various catalytic systems for the synthesis of primary amines from ketones, providing a comparative view of their efficacy.

| Catalyst System | Reducing Agent | Temperature (°C) | Pressure (bar) | Solvent | Yield of Primary Amine (%) | Selectivity for Primary Amine (%) | Reference |

| Ni-doped MFM-300(Cr) | H₂ | 160 | 5 | Methanol | >90 (for various ketones) | High | [1] |

| Cobalt Nanoparticles | H₂ | 80 | 1-10 | Aqueous Ammonia | up to 99 (for various ketones) | 99 | [2] |

| Cp*Ir Complexes | Ammonium Formate | Ambient | N/A | Methanol | High (for various ketones) | High | [3] |

| Fe/(N)SiC | H₂ | 140 | 65 | Aqueous Ammonia | up to 96 (for various ketones) | High | [4] |

| Ru(CO)ClH(PPh₃)₃ / dppe | H₂ | 80-120 | 40-70 | N/A | up to 95 (for various ketones) | High | [5] |

| Leuckart-Wallach | Ammonium Formate | 120-130 | N/A | None | Good (general) | Moderate to Good | [6][7] |

Experimental Protocols

This section provides detailed experimental methodologies for selected key synthesis routes.

Method 1: Reductive Amination using a Nickel-Doped Metal-Organic Framework (Ni/MFM-300(Cr)) Catalyst[1]

This method utilizes a heterogeneous catalyst, offering high activity and selectivity under relatively mild conditions.

Catalyst Preparation:

-

Synthesis of MFM-300(Cr): The metal-organic framework support is synthesized according to previously reported procedures.

-

Nickel Doping: The MFM-300(Cr) support is impregnated with a solution of a nickel precursor (e.g., nickel nitrate).

-

Activation: The nickel-impregnated MOF is then subjected to a reduction step under a hydrogen atmosphere to form the active Ni catalyst.

Reductive Amination Procedure:

-

A high-pressure autoclave is charged with the Ni/MFM-300(Cr) catalyst.

-

2-Butanone and a solution of ammonia in methanol are added to the autoclave.

-

The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to 5 bar.

-

The reaction mixture is heated to 160 °C with stirring for a specified time (e.g., 18 hours).

-

After cooling to room temperature, the reactor is depressurized.

-

The catalyst is removed by filtration.

-

The resulting solution is analyzed to determine the yield and selectivity of sec-butylamine. The product can be isolated by distillation.

Method 2: Homogeneous Catalysis with an Iridium Complex using Transfer Hydrogenation[3]

This protocol employs a cyclometalated iridium catalyst and ammonium formate as both the nitrogen and hydrogen source, operating under mild conditions.

Catalyst Synthesis:

-

The iridium catalyst, a cyclometalated complex, is synthesized according to established literature procedures.

Reductive Amination Procedure:

-

To a reaction vessel, add 2-butanone, ammonium formate, and the iridium catalyst in a suitable solvent such as methanol.

-

The mixture is stirred at a controlled temperature (e.g., ambient temperature) for the required reaction time.

-

Upon completion of the reaction (monitored by techniques like GC-MS), the solvent is removed under reduced pressure.

-

The residue is then subjected to a suitable work-up procedure, which may involve extraction and purification by chromatography or distillation to isolate the sec-butylamine.

Method 3: The Leuckart-Wallach Reaction[6][7]

A classic method for reductive amination that uses ammonium formate as the reagent.

Reaction Workflow:

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, 2-butanone and an excess of ammonium formate are mixed.

-

The mixture is heated to a temperature between 120 °C and 130 °C.

-

The reaction is maintained at this temperature for several hours until the formation of the intermediate N-formyl-sec-butylamine is complete.

-

The reaction mixture is then cooled.

-

The intermediate formamide is hydrolyzed by heating with an aqueous acid (e.g., hydrochloric acid).

-

The resulting solution is made alkaline to liberate the free sec-butylamine.

-

The sec-butylamine is then extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic extracts are dried, and the solvent is removed.

-

The crude sec-butylamine is purified by distillation.

Conclusion

The synthesis of sec-butylamine from 2-butanone can be achieved through various effective methods, with reductive amination being the most prominent. Modern catalytic approaches using nickel, cobalt, iridium, and ruthenium complexes offer high yields and excellent selectivity for the desired primary amine under relatively mild conditions, making them highly suitable for industrial applications. These methods often represent greener alternatives to classical syntheses. The Leuckart-Wallach reaction, while requiring higher temperatures and a subsequent hydrolysis step, remains a viable and historically significant method. The choice of a specific synthetic route will depend on factors such as desired scale, cost of reagents and catalysts, and the required enantiopurity of the final product. For enantioselective synthesis, asymmetric reductive amination using chiral catalysts would be the preferred approach. Further research into the development of more active, selective, and reusable catalysts will continue to enhance the efficiency and sustainability of sec-butylamine production.

References

- 1. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [repository.kaust.edu.sa]

- 4. Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ir/XuPhos-catalyzed direct asymmetric reductive amination of ketones with secondary amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

An In-depth Technical Guide to the Reductive Amination of Methyl Ethyl Ketone to sec-Butylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of sec-butylamine via the reductive amination of methyl ethyl ketone (MEK). Reductive amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[1] This document details the core principles, reaction mechanisms, and various experimental approaches for this specific transformation. Key methodologies, including catalytic hydrogenation, reduction with hydride reagents, and the Leuckart reaction, are discussed in depth. This guide is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development by providing detailed experimental protocols, a comparative analysis of different synthetic routes, and visualizations of the underlying chemical processes.

Introduction

sec-Butylamine is a valuable primary amine used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[2][3] Reductive amination, also known as reductive alkylation, is a highly efficient method for the synthesis of amines from carbonyl compounds.[4] This process involves the reaction of a ketone or aldehyde with an amine or ammonia to form an intermediate imine, which is subsequently reduced to the corresponding amine.[4] The direct, one-pot nature of this reaction makes it an attractive and atom-economical approach in synthetic chemistry.[4]

This guide focuses on the conversion of methyl ethyl ketone (2-butanone) to sec-butylamine (2-butanamine) using ammonia as the nitrogen source. The overall transformation is depicted below:

***Figure 1:** General reaction scheme for the reductive amination of methyl ethyl ketone to sec-butylamine.*

Reaction Mechanism

The reductive amination of methyl ethyl ketone with ammonia proceeds in two main stages:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of methyl ethyl ketone. This is followed by dehydration to form the corresponding imine intermediate (2-iminobutane). This step is typically catalyzed by mild acid.

-

Reduction: The imine intermediate is then reduced to the final product, sec-butylamine. This reduction can be achieved using various methods, which are detailed in the subsequent sections.

Below is a diagram illustrating the general mechanism of this reaction.

Caption: Mechanism of sec-butylamine synthesis.

Synthetic Methodologies

Several methods can be employed for the reductive amination of methyl ethyl ketone. The choice of method depends on factors such as available equipment, desired scale, cost, and safety considerations. The most common approaches are catalytic hydrogenation, reduction with hydride reagents, and the Leuckart reaction.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for reductive amination, employing hydrogen gas as the reductant in the presence of a metal catalyst.

Key Features:

-

Catalysts: Nickel-based catalysts (e.g., Raney nickel, Ni/Al₂O₃) are commonly used due to their effectiveness and relatively low cost.[5][6][7] Other noble metal catalysts such as palladium, platinum, or rhodium on a solid support (e.g., carbon) can also be utilized.[8]

-

Reaction Conditions: This method often requires elevated temperatures and pressures. A Chinese patent describes a continuous process for the synthesis of di-sec-butylamine from butanone using a Ni-Cu/γ-Al₂O₃-diatomite catalyst at temperatures of 110-250 °C and pressures ranging from atmospheric to 3.0 MPa.[7] While the target was the secondary amine, the conditions provide a starting point for optimizing the synthesis of the primary amine, likely by using a higher ammonia to ketone ratio.

-

Advantages: This method is scalable, atom-economical, and generates minimal waste.

-

Disadvantages: Requires specialized high-pressure equipment and careful handling of flammable hydrogen gas.

Experimental Protocol (Catalytic Hydrogenation):

-

A high-pressure autoclave reactor is charged with methyl ethyl ketone, a suitable solvent (e.g., ethanol or methanol), and the chosen catalyst (e.g., 5 mol% Raney nickel).

-

The reactor is sealed and purged with nitrogen, followed by hydrogen.

-

An excess of ammonia is introduced into the reactor.

-

The mixture is heated to the desired temperature (e.g., 80-150 °C) and pressurized with hydrogen gas (e.g., 10-50 bar).

-

The reaction is stirred vigorously for a specified time (e.g., 6-24 hours) until completion is confirmed by techniques like gas chromatography (GC).

-

After cooling and venting the reactor, the catalyst is removed by filtration.

-

The solvent and excess ammonia are removed under reduced pressure.

-

The crude sec-butylamine is then purified by distillation.

Reduction with Hydride Reagents

Hydride-based reducing agents offer a milder and more laboratory-friendly alternative to catalytic hydrogenation.

Key Features:

-

Reducing Agents:

-

Sodium Borohydride (NaBH₄): A cost-effective and potent reducing agent. However, it can also reduce the starting ketone, so a two-step procedure (pre-formation of the imine) is often preferred to improve selectivity.[1]

-

Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that selectively reduces the iminium ion in the presence of the ketone, allowing for a convenient one-pot reaction.[9] However, it is highly toxic due to the potential release of cyanide.[1]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and highly selective reducing agent that is less toxic than NaBH₃CN, making it a safer alternative for a wide range of substrates.[1][4]

-

-

Reaction Conditions: These reactions are typically carried out at or near room temperature in a suitable solvent, often an alcohol like methanol or ethanol. The pH is usually maintained in a weakly acidic range (pH 4-6) to facilitate imine formation.

Experimental Protocol (One-Pot with NaBH₃CN):

-

To a round-bottom flask, add methyl ethyl ketone, a solvent (e.g., methanol), and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

-

Adjust the pH of the mixture to approximately 5-6 using a suitable acid (e.g., acetic acid).

-

Stir the mixture at room temperature for a period to allow for imine formation (e.g., 1-2 hours).

-

Slowly add sodium cyanoborohydride in portions, maintaining the temperature below 30 °C.

-

Continue stirring the reaction at room temperature until completion (monitored by GC or TLC).

-

Carefully quench the reaction by adding an aqueous acid solution (e.g., HCl) to destroy any remaining hydride reagent (perform in a well-ventilated fume hood).

-

Make the solution basic by adding a concentrated base (e.g., NaOH) to liberate the free amine.

-

Extract the sec-butylamine with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation.

Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or a derivative, such as ammonium formate or formamide, as both the nitrogen source and the reducing agent.

Key Features:

-

Reagents: Ammonium formate is commonly used.

-

Reaction Conditions: This reaction typically requires high temperatures, often in the range of 120-185 °C.

-

Advantages: It is a one-pot procedure that does not require an external reducing agent or high-pressure equipment.

-

Disadvantages: The high reaction temperatures can lead to side reactions and the yields can be variable. The initial product is often the N-formyl derivative, which requires a subsequent hydrolysis step to yield the free amine.

Experimental Protocol (Leuckart Reaction):

-

In a round-bottom flask equipped with a reflux condenser, combine methyl ethyl ketone and an excess of ammonium formate.

-

Heat the mixture to a high temperature (e.g., 160-180 °C) and maintain it at reflux for several hours.

-

After cooling, add a strong acid (e.g., concentrated HCl) to the reaction mixture and heat to hydrolyze the intermediate N-formyl-sec-butylamine.

-

After cooling again, make the solution strongly basic with a concentrated base (e.g., NaOH) to liberate the free sec-butylamine.

-

Isolate the product by steam distillation or solvent extraction.

-

Purify the crude sec-butylamine by distillation.

Comparative Analysis of Methods

| Feature | Catalytic Hydrogenation | Hydride Reagents | Leuckart Reaction |

| Reducing Agent | H₂ gas | NaBH₄, NaBH₃CN, NaBH(OAc)₃ | Formic acid / Ammonium formate |

| Catalyst | Ni, Pd, Pt, Rh | None required | None required |

| Temperature | Elevated (80-250 °C) | Room temperature to moderate | High (120-185 °C) |

| Pressure | Elevated (10-50 bar) | Atmospheric | Atmospheric |

| Advantages | Scalable, atom-economical | Mild conditions, lab-scale friendly | One-pot, no external reductant |

| Disadvantages | Requires high-pressure equipment | Stoichiometric waste, toxicity (NaBH₃CN) | High temperatures, potential side reactions, requires hydrolysis |

| Typical Yields | Good to excellent | Good to excellent | Moderate to good |

| Selectivity | Generally good, can be optimized | High with NaBH₃CN or NaBH(OAc)₃ | Can be variable |

Experimental Workflow and Logical Relationships

The general workflow for the synthesis and purification of sec-butylamine via reductive amination is outlined in the diagram below.

Caption: General experimental workflow diagram.

Conclusion